
2-Methylphenethylisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a phenethyl group substituted with a methyl group at the second position. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenethylisocyanide typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base, such as triethylamine, in dichloromethane. This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods
In an industrial setting, the synthesis of isocyanides, including this compound, can be achieved using more sustainable methods. For example, the dehydration of formamides can be performed under micellar conditions using toluene sulfonyl chloride, sodium hydrogen carbonate, and water. This method is environmentally friendly and avoids the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenethyl derivatives
Applications De Recherche Scientifique
2-Methylphenethylisocyanide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylphenethylisocyanide involves its unique reactivity due to the presence of the isocyano group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isocyanobiphenyl
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Methylphenethylisocyanide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanides. Its methyl-substituted phenethyl group provides steric and electronic effects that influence its behavior in chemical reactions .
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-(2-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6H,7-8H2,1H3 |
Clé InChI |
SLVAZQHHIHLWHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


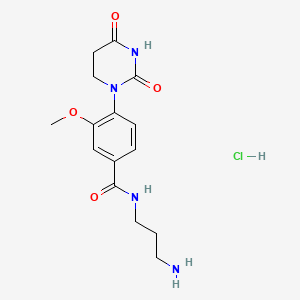

![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/no-structure.png)
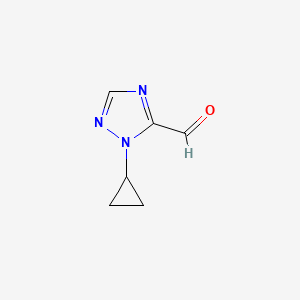
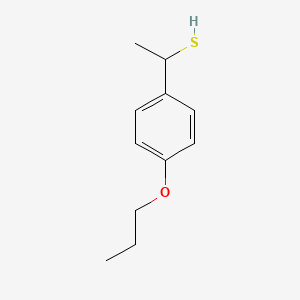
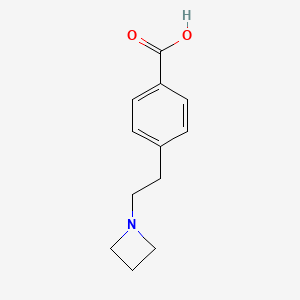


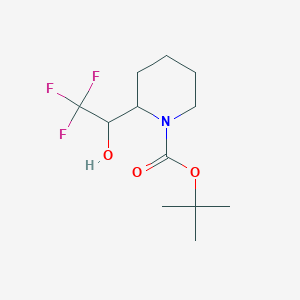
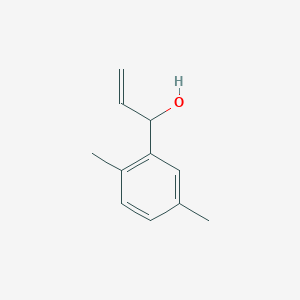

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

